Cas no 63408-06-0 (1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one)

1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one is a synthetic organic compound featuring a trimethoxyphenyl group conjugated with a propenone moiety. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research. The compound's methoxy substituents enhance its stability and solubility in polar solvents, while the α,β-unsaturated ketone functionality allows for versatile reactivity, including Michael additions and cyclization reactions. It serves as a key intermediate in the synthesis of heterocyclic compounds and bioactive molecules. Its well-defined crystalline form ensures high purity and reproducibility, making it suitable for rigorous laboratory applications. The compound is typically handled under standard inert conditions to preserve its integrity.
1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one structure
63408-06-0 structure
Product name:1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
CAS No:63408-06-0
MF:C12H14O4
Molecular Weight:222.237
CID:2790651
PubChem ID:71372749

1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one Properties

Names and Identifiers

    • 1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
    • 1-(2,4,6-Trimethoxyphenyl)prop-2-en-1-one
    • 63408-06-0
    • 2-Propen-1-one, 1-(2,4,6-trimethoxyphenyl)-
    • EN300-1814454
    • DTXSID20795603
    • SCHEMBL15155207
    • Inchi: InChI=1S/C12H14O4/c1-5-9(13)12-10(15-3)6-8(14-2)7-11(12)16-4/h5-7H,1H2,2-4H3
    • InChIKey: VPCXMOLXUCDJNT-UHFFFAOYSA-N

Computed Properties

  • 精确分子量: 222.08920892Da
  • 同位素质量: 222.08920892Da
  • Isotope Atom Count: 0
  • 氢键供体数量: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 可旋转化学键数量: 5
  • 复杂度: 237
  • 共价键单元数量: 1
  • 确定原子立构中心数量: 0
  • 不确定原子立构中心数量: 0
  • 确定化学键立构中心数量: 0
  • 不确定化学键立构中心数量: 0
  • XLogP3: 2.1
  • 拓扑分子极性表面积: 44.8Ų

1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1814454-1.0g
1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
63408-06-0
1g
$1100.0 2023-06-03
Enamine
EN300-1814454-0.05g
1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
63408-06-0
0.05g
$768.0 2023-09-19
Enamine
EN300-1814454-0.5g
1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
63408-06-0
0.5g
$877.0 2023-09-19
Enamine
EN300-1814454-5g
1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
63408-06-0
5g
$2650.0 2023-09-19
Enamine
EN300-1814454-0.25g
1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
63408-06-0
0.25g
$840.0 2023-09-19
Enamine
EN300-1814454-0.1g
1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
63408-06-0
0.1g
$804.0 2023-09-19
Enamine
EN300-1814454-1g
1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
63408-06-0
1g
$914.0 2023-09-19
Enamine
EN300-1814454-10g
1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
63408-06-0
10g
$3929.0 2023-09-19
Enamine
EN300-1814454-10.0g
1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
63408-06-0
10g
$4729.0 2023-06-03
Enamine
EN300-1814454-5.0g
1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
63408-06-0
5g
$3189.0 2023-06-03

1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one Literature

Additional information on 1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one

1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one: A Comprehensive Overview

1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, also known by its CAS number 63408-06-0, is a versatile organic compound with significant applications in various fields. This compound is a derivative of acetophenone, characterized by its aromatic ring substituted with three methoxy groups and a propenone functional group. Its structure endows it with unique chemical properties, making it a valuable molecule in both academic research and industrial applications.

The synthesis of 1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one typically involves the Friedel-Crafts acylation reaction or other acylation techniques. The presence of the methoxy groups on the aromatic ring significantly activates the ring towards electrophilic substitution, facilitating the acylation process. Recent studies have explored the use of microwave-assisted synthesis to enhance reaction efficiency and yield, which has shown promising results in terms of both product quality and reaction time.

In terms of physical properties, this compound is a crystalline solid with a melting point of approximately 95°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, while it is sparingly soluble in water due to its hydrophobic nature. The UV-vis spectrum of this compound exhibits strong absorption bands in the range of 270–300 nm, attributed to the conjugated system formed by the aromatic ring and the propenone group.

The chemical stability of 1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one is influenced by its substituents. The methoxy groups provide electron-donating effects through resonance and induction, which stabilize the aromatic ring and enhance resistance to oxidation and other chemical reactions under mild conditions. However, under harsh conditions such as high temperatures or strong oxidizing agents, decomposition may occur.

Recent research has highlighted the potential of this compound as a precursor for more complex molecules in drug discovery. For instance, studies have demonstrated its utility in synthesizing bioactive compounds targeting various diseases such as cancer and neurodegenerative disorders. The propenone group serves as an excellent site for further functionalization via Michael addition reactions or other nucleophilic additions.

In addition to its role in drug discovery, 1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one has found applications in the field of materials science. It has been used as a monomer for synthesizing polymeric materials with tailored optical properties due to its conjugated system. Recent advancements have focused on incorporating this compound into organic light-emitting diodes (OLEDs), where it contributes to enhanced emission efficiency and stability.

The environmental impact of this compound has also been a topic of recent interest. Studies have shown that under aerobic conditions in soil microcosms, it undergoes biodegradation with a half-life of approximately 7 days under optimal conditions. This suggests that it poses minimal long-term risks to ecosystems when managed appropriately.

In conclusion, 1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (CAS No: 63408-06-0) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure provides opportunities for further exploration in drug development and materials science while ensuring environmental safety through responsible handling practices.

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